2-Methoxy-5-(piperidin-4-yloxy)pyridine
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Overview
Description
2-Methoxy-5-(piperidin-4-yloxy)pyridine is a chemical compound with the molecular formula C11H16N2O2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound features a methoxy group at the 2-position and a piperidin-4-yloxy group at the 5-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(piperidin-4-yloxy)pyridine typically involves the reaction of 2-methoxypyridine with 4-piperidinol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(piperidin-4-yloxy)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-formyl-5-(piperidin-4-yloxy)pyridine, while reduction of the pyridine ring can produce 2-methoxy-5-(piperidin-4-yloxy)piperidine .
Scientific Research Applications
2-Methoxy-5-(piperidin-4-yloxy)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(piperidin-4-yloxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and piperidin-4-yloxy groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-(piperidin-4-yl)pyridine: Similar structure but lacks the oxygen atom in the piperidine ring.
2-Methoxy-5-(piperidin-4-yloxy)benzene: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness
2-Methoxy-5-(piperidin-4-yloxy)pyridine is unique due to the presence of both methoxy and piperidin-4-yloxy groups on the pyridine ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H16N2O2 |
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Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-methoxy-5-piperidin-4-yloxypyridine |
InChI |
InChI=1S/C11H16N2O2/c1-14-11-3-2-10(8-13-11)15-9-4-6-12-7-5-9/h2-3,8-9,12H,4-7H2,1H3 |
InChI Key |
UWFVHTBVTKFSOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)OC2CCNCC2 |
Origin of Product |
United States |
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